molecular formula C27H25BrN4O2 B11445546 4-(4-bromo-2-methoxyphenyl)-N-(2,4-dimethylphenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide

4-(4-bromo-2-methoxyphenyl)-N-(2,4-dimethylphenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide

Cat. No.: B11445546
M. Wt: 517.4 g/mol
InChI Key: OKCWZCWHAZGAMQ-UHFFFAOYSA-N
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Description

4-(4-bromo-2-methoxyphenyl)-N-(2,4-dimethylphenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-bromo-2-methoxyphenyl)-N-(2,4-dimethylphenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the core benzimidazole structure, followed by the introduction of the pyrimido group and subsequent functionalization with the bromo and methoxy substituents. The final step involves the formation of the carboxamide group through amidation reactions.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This involves the use of advanced techniques such as continuous flow chemistry and automated synthesis to streamline the process and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

4-(4-bromo-2-methoxyphenyl)-N-(2,4-dimethylphenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.

    Substitution: The bromo group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized analogs.

Scientific Research Applications

4-(4-bromo-2-methoxyphenyl)-N-(2,4-dimethylphenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(4-bromo-2-methoxyphenyl)-N-(2,4-dimethylphenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide involves its interaction with specific molecular targets within cells. The compound may bind to enzymes or receptors, modulating their activity and influencing various signaling pathways. This can lead to changes in cellular behavior, such as inhibition of cell proliferation or induction of apoptosis.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 4-(4-bromo-2-methoxyphenyl)-N-(2,4-dimethylphenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide apart from these similar compounds is its unique combination of functional groups and structural features. This uniqueness contributes to its distinct chemical reactivity and potential biological activities, making it a valuable compound for research and development.

Properties

Molecular Formula

C27H25BrN4O2

Molecular Weight

517.4 g/mol

IUPAC Name

4-(4-bromo-2-methoxyphenyl)-N-(2,4-dimethylphenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide

InChI

InChI=1S/C27H25BrN4O2/c1-15-9-12-20(16(2)13-15)30-26(33)24-17(3)29-27-31-21-7-5-6-8-22(21)32(27)25(24)19-11-10-18(28)14-23(19)34-4/h5-14,25H,1-4H3,(H,29,31)(H,30,33)

InChI Key

OKCWZCWHAZGAMQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)C2=C(NC3=NC4=CC=CC=C4N3C2C5=C(C=C(C=C5)Br)OC)C)C

Origin of Product

United States

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